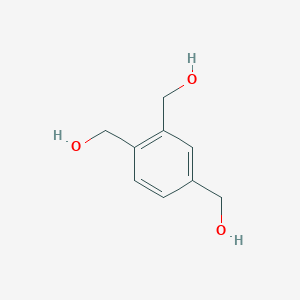

1,2,4-Benzenetrimethanol

Description

Overview of Polyhydroxymethylated Aromatic Compounds

Polyhydroxymethylated aromatic compounds are a class of organic molecules characterized by a benzene (B151609) ring substituted with multiple hydroxymethyl (-CH2OH) groups. openaccessjournals.com These compounds are a subset of the broader category of aromatic compounds, which are central to organic chemistry due to their unique stability and reactivity. openaccessjournals.comhilarispublisher.com The presence of multiple hydroxyl groups imparts distinct physical and chemical properties, such as increased polarity and the capacity for hydrogen bonding, which influences their solubility and reactivity. ontosight.aicymitquimica.com

These compounds serve as valuable intermediates in the synthesis of more complex molecules. ontosight.ai Their multifunctional nature allows them to be utilized as precursors for a variety of functionalized aromatic compounds. ontosight.ai

Isomeric Considerations of Benzenetrimethanols: Focus on 1,2,4-Substitution Pattern

Benzenetrimethanol exists in several isomeric forms, defined by the positions of the three hydroxymethyl groups on the benzene ring. The primary isomers are 1,2,3-, 1,2,4-, and 1,3,5-benzenetrimethanol. Each isomer possesses a unique spatial arrangement of its functional groups, leading to different chemical and physical properties.

The 1,3,5-isomer, for instance, is a symmetrical molecule. ontosight.ai In contrast, the 1,2,4-substitution pattern results in an asymmetrical structure, which can lead to regioselectivity in chemical reactions. This asymmetry makes 1,2,4-benzenetrimethanol a particularly interesting building block in organic synthesis.

Other related structures include derivatives where one or more hydroxyl groups are modified, such as in 2-hydroxybenzene-1,3,5-trimethanol, which contains an additional hydroxyl group directly attached to the benzene ring. guidechem.comcas.org

Significance of this compound in Contemporary Organic Synthesis and Materials Science

This compound is a significant compound in modern chemical research, with applications in both organic synthesis and materials science. Its utility stems from its trifunctional nature, providing multiple sites for chemical reactions.

In organic synthesis , it serves as a versatile precursor for creating more complex molecules. ontosight.ai For example, it has been used in the synthesis of novel aromatic tricyclic hybrids with potential biological activity. nih.gov The reactivity of its hydroxyl groups allows for transformations into various other functional groups, expanding its synthetic utility.

In materials science , compounds with structures similar to this compound are explored for their potential in polymer chemistry. ontosight.ai They can act as monomers or cross-linking agents to produce specialized polymers with unique thermal and mechanical properties. ontosight.ai For instance, benzenetrimethanol isomers have been used in the preparation of rosin (B192284) esters for adhesive applications. google.com The multiple hydroxyl groups can also be functionalized to create flame retardants. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 25147-76-6 | chemicalbook.commolbase.com |

| Molecular Formula | C9H12O3 | molbase.com |

| Molecular Weight | 168.19 g/mol | molbase.comnih.gov |

| Melting Point | 94-95 °C | chemicalbook.com |

| Synonyms | [3,4-BIS(HYDROXYMETHYL)PHENYL]METHANOL, 1,2,4-tri(hydroxymethyl)benzene | molbase.com |

Isomers of Benzenetrimethanol

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Key Feature |

| This compound | 25147-76-6 | C9H12O3 | 168.19 g/mol | Asymmetrical substitution |

| 1,3,5-Benzenetrimethanol | 4464-18-0 | C9H12O3 | 168.19 g/mol | Symmetrical substitution |

| 1,2,3-Benzenetrimethanol | Not readily available | C9H12O3 | 168.19 g/mol | Vicinal substitution |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25147-76-6 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

[3,4-bis(hydroxymethyl)phenyl]methanol |

InChI |

InChI=1S/C9H12O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,10-12H,4-6H2 |

InChI Key |

GURNOUFKCXPLSC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CO)CO)CO |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4 Benzenetrimethanol and Its Precursors

Regioselective Functionalization Approaches to 1,2,4-Benzenetrimethanol

Achieving the specific 1,2,4-trisubstituted pattern required for this compound necessitates precise control over the regioselectivity of aromatic substitution reactions. Modern synthetic chemistry offers several powerful tools to direct incoming functional groups to specific positions on an aromatic ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic compounds. chem-station.com The strategy relies on the use of a directing metalation group (DMG) on the benzene (B151609) ring, which coordinates to an organolithium reagent, typically an alkyllithium. This coordination facilitates the deprotonation of the proximal ortho-position, creating a highly reactive aryllithium intermediate that can then be quenched with a suitable electrophile. wikipedia.orgbaranlab.org

The general mechanism involves the interaction of a Lewis basic DMG with a Lewis acidic organolithium compound (e.g., n-butyllithium), which positions the base to abstract a proton from the adjacent carbon atom. wikipedia.orgunblog.fr This process demonstrates high regioselectivity, favoring functionalization at the ortho-position over the para-position, which is often preferred in classical electrophilic aromatic substitution reactions. wikipedia.org

For the synthesis of a 1,2,4-substituted benzene precursor, one could start with a 1,3-disubstituted benzene ring where one of the substituents is a potent DMG. For example, a 3-substituted benzamide (B126) derivative can be lithiated at the 2-position. Subsequent reaction with an electrophile, such as paraformaldehyde or a protected aldehyde equivalent, would introduce the third functional group. If the initial substituents are precursors to hydroxymethyl groups, or if the DMG itself can be converted, this route provides a controlled pathway to the desired substitution pattern. The choice of the directing group is critical for the success of the reaction.

Table 1: Comparison of Common Directing Metalation Groups (DMGs)

| Directing Group | Structure | Relative Directing Ability | Comments |

|---|---|---|---|

| Tertiary Amide | -CONR₂ | Strong | Highly effective and widely used; resistant to nucleophilic attack by the organolithium reagent. |

| Carbamate | -OCONR₂ | Strong | Also highly effective; can undergo rearrangement at higher temperatures (Anionic Fries Rearrangement). uwindsor.ca |

| Methoxy | -OCH₃ | Moderate | A common directing group, though less powerful than amides. wikipedia.org |

| Sulfoxide | -SOR | Moderate | Can be used for asymmetric synthesis applications. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org Reactions such as the Suzuki, Negishi, and Heck couplings allow for the precise and efficient assembly of complex aromatic structures under generally mild conditions. nobelprize.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The organic halide (or triflate) adds to the Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

To construct a 1,2,4-substituted benzene ring, a sequential cross-coupling strategy can be employed. For instance, a 1,2,4-trihalobenzene could undergo selective and sequential couplings with organometallic reagents bearing protected hydroxymethyl groups or their synthetic equivalents. Alternatively, a di-substituted benzene could be used as a starting point. For example, a molecule with both a halide and a boronic ester at the 1 and 4 positions could be coupled with a third component at the 2-position via a different type of coupling reaction, showcasing the versatility of these methods. The tolerance of these reactions to a wide range of functional groups makes them highly valuable for the synthesis of complex molecules. nobelprize.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are characterized by high atom and step economy, often leading to the rapid generation of molecular complexity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core 1,2,4-substituted benzene scaffold. For example, cycloaddition reactions, such as the Diels-Alder reaction, between a substituted diene and a functionalized dienophile can generate a cyclohexene (B86901) ring with multiple substituents. Subsequent aromatization would yield the desired polysubstituted benzene ring. By carefully choosing the starting materials, the necessary functional groups can be installed in the correct relative positions, which can then be converted to hydroxymethyl groups in subsequent steps. The development of novel MCRs remains an active area of research for the efficient construction of complex organic molecules. researchgate.net

Reduction of 1,2,4-Benzenetricarboxylic Acid Derivatives

A more direct and common approach to the synthesis of this compound involves the reduction of the readily available precursor, 1,2,4-benzenetricarboxylic acid (trimellitic acid), or its derivatives. wikipedia.orgnih.gov This approach leverages a pre-existing, correctly substituted aromatic core, simplifying the synthetic challenge to the transformation of the functional groups.

Reductive Transformations of Esters, Amides, and Nitriles

The three carboxylic acid groups of trimellitic acid can be converted into esters, amides, or nitriles, which are then susceptible to reduction by various reagents.

Esters: The trimethyl or triethyl esters of 1,2,4-benzenetricarboxylic acid are common intermediates. nih.gov These esters can be effectively reduced to the corresponding trialcohol, this compound, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction requires a stoichiometric excess of the hydride reagent to ensure the complete reduction of all three ester groups.

Amides: Similarly, the corresponding triamides can be prepared and subsequently reduced. LiAlH₄ is also the reagent of choice for the reduction of amides to amines. masterorganicchemistry.com However, to obtain the alcohol, a different synthetic route from the amide would be necessary, or the amide itself could be hydrolyzed back to the carboxylic acid before reduction.

Nitriles: The conversion of carboxylic acids to nitriles is a multi-step process. Once the corresponding 1,2,4-benzenetricarbonitrile (B3045235) is obtained, it can be reduced. LiAlH₄ reduces nitriles to primary amines, while diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction to an aldehyde, which would then require a second reduction step to the alcohol. youtube.comchemistrysteps.com

Table 2: Comparison of Common Reagents for the Reduction of Carboxylic Acid Derivatives

| Reagent | Formula | Substrates Reduced | Product from Ester | Product from Amide | Product from Nitrile |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Esters, Amides, Nitriles, Carboxylic Acids | Alcohol | Amine | Amine |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | No Reaction (typically) | No Reaction | No Reaction |

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative, often greener, method for the reduction of carboxylic acid derivatives. tcichemicals.com This process involves the use of hydrogen gas (H₂) and a metal catalyst, often under high pressure and temperature.

The direct hydrogenation of carboxylic acids to alcohols is a challenging transformation that typically requires harsh conditions and specialized catalysts. However, the hydrogenation of the corresponding esters (e.g., trimethyl 1,2,4-benzenetricarboxylate) is more feasible. Ruthenium-based catalysts, such as the Shvo catalyst or other Ru-phosphine complexes, have shown significant efficacy in the hydrogenation of esters to alcohols. tcichemicals.com These methods are advantageous as they can avoid the use of stoichiometric metal hydride reagents. A key challenge is to achieve selective reduction of the ester groups without reducing the aromatic ring. Modern catalysts, including certain rhodium-based systems, have been developed for the selective hydrogenation of arenes, but careful selection of the catalyst and conditions is crucial to target the desired functional group transformation. tcichemicals.com

Table 3: Selected Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | - | C₉H₁₂O₃ |

| 1,2,4-Benzenetricarboxylic Acid | Trimellitic acid | C₉H₆O₆ |

| Trimethyl 1,2,4-benzenetricarboxylate | Trimethyl trimellitate | C₁₂H₁₂O₆ |

| Lithium Aluminum Hydride | LAH | LiAlH₄ |

| n-Butyllithium | n-BuLi | C₄H₉Li |

| Diisobutylaluminium Hydride | DIBAL-H | C₈H₁₉Al |

| Tetrahydrofuran | THF | C₄H₈O |

Hydroxymethylation Reactions: Control of Isomer Purity

Direct hydroxymethylation of an appropriately substituted benzene ring presents a potential route to this compound; however, controlling the regioselectivity to obtain the desired 1,2,4-isomer with high purity is a significant challenge. A more established and controllable pathway involves the synthesis and subsequent functionalization of precursors where the substitution pattern is already defined. The primary precursor for this compound is 1,2,4-trimethylbenzene (B165218), also known as pseudocumene. The isomeric purity of the final product is therefore critically dependent on the selective synthesis of pseudocumene and the regioselectivity of the subsequent oxidation and reduction steps.

The industrial production of pseudocumene often involves the methylation of toluene (B28343) or xylene, or the disproportionation of xylenes (B1142099) over aluminosilicate (B74896) catalysts. The separation of 1,2,4-trimethylbenzene from its isomers, 1,2,3-trimethylbenzene (B126466) (hemimellitene) and 1,3,5-trimethylbenzene (mesitylene), is a crucial step in ensuring the isomeric purity of the final product.

Once pure 1,2,4-trimethylbenzene is obtained, it is typically oxidized to 1,2,4-benzenetricarboxylic acid (trimellitic acid). wikipedia.org The control of this oxidation step is vital to prevent the formation of partially oxidized intermediates or unwanted side products. Various catalytic systems have been developed to enhance the selectivity of this oxidation process. For instance, processes utilizing catalysts comprising cobalt, manganese, and a source of bromine in an acetic acid solvent have been shown to effectively convert pseudocumene to trimellitic acid. google.comgoogle.com The reaction conditions, including temperature, pressure, and catalyst composition, are carefully controlled to maximize the yield of the desired tricarboxylic acid and minimize the formation of isomeric impurities.

The final step is the reduction of trimellitic acid to this compound. This reduction must be complete to avoid the presence of partially reduced products, such as the corresponding di- and mono-carboxylic acids or aldehydes.

A less common but potential alternative to the oxidation-reduction pathway is the direct, regioselective hydroxymethylation of a suitable precursor. Research into ruthenium-catalyzed C-H activation has shown promise for the direct hydroxymethylation of (hetero)arenes using paraformaldehyde as the hydroxymethylating agent, offering a potential route to benzylic alcohols with good to excellent yields. nih.gov However, the application of this method to achieve the specific tris-hydroxymethylation of a benzene ring at the 1, 2, and 4 positions with high selectivity remains an area for further investigation.

Table 1: Comparison of Synthetic Strategies for Isomer Control

| Strategy | Precursor | Key Steps for Isomer Control | Advantages | Challenges |

| Oxidation-Reduction | 1,2,4-Trimethylbenzene (Pseudocumene) | - Isolation of pure pseudocumene. - Regioselective oxidation to 1,2,4-benzenetricarboxylic acid. - Complete reduction of all three carboxyl groups. | Established industrial process, good control over final isomer. | Multi-step process, requires separation of isomers at the precursor stage. |

| Direct Hydroxymethylation | Substituted Benzene | - Regioselective C-H activation and hydroxymethylation at the 1, 2, and 4 positions. | Potentially shorter synthetic route. | Achieving high regioselectivity for tris-hydroxymethylation is difficult, potential for mixed products. |

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful approach for the synthesis of this compound and its analogs under mild and environmentally benign conditions. A key application of this methodology is in the reduction of the precursor, 1,2,4-benzenetricarboxylic acid (trimellitic acid), to the desired triol.

Enzymes such as carboxylate reductases (CARs) are capable of selectively reducing carboxylic acids to their corresponding aldehydes. nih.govnih.govresearchgate.net These enzymes require cofactors like ATP and NADPH. The resulting aldehydes can then be further reduced to alcohols by alcohol dehydrogenases (ADHs). This enzymatic cascade offers a highly selective route to the desired triol, avoiding the use of harsh chemical reducing agents. Research has demonstrated the broad substrate scope of CARs, including various aromatic and aliphatic carboxylic acids. nih.gov

While the direct enzymatic reduction of trimellitic acid to this compound in a one-pot system is an attractive prospect, several challenges need to be addressed. These include enzyme stability, cofactor regeneration, and potential substrate or product inhibition. To overcome these, whole-cell biocatalysis, where the enzymes are used within their natural cellular environment, can be an effective strategy. rsc.org

The synthesis of analogs of this compound can also be achieved through chemoenzymatic routes. For instance, by starting with substituted trimellitic acids, a variety of functionalized benzenetrimethanol derivatives can be prepared. The high selectivity of enzymes allows for the reduction of the carboxylic acid groups without affecting other functional groups that may be present on the aromatic ring.

Table 2: Key Enzymes in the Chemoenzymatic Synthesis of this compound

| Enzyme Class | Function | Substrate | Product | Advantages in Synthesis |

| Carboxylate Reductase (CAR) | Reduction of carboxylic acid to aldehyde | 1,2,4-Benzenetricarboxylic acid | 1,2,4-Benzenetricarbaldehyde | High selectivity, mild reaction conditions. |

| Alcohol Dehydrogenase (ADH) | Reduction of aldehyde to alcohol | 1,2,4-Benzenetricarbaldehyde | This compound | Complements CAR for complete reduction, often stereoselective. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of renewable feedstocks, safer solvents, and catalytic methods that minimize waste and energy consumption.

A key area for the implementation of green chemistry is in the oxidation of 1,2,4-trimethylbenzene to trimellitic acid. Traditional oxidation processes often use heavy metal catalysts and organic solvents like acetic acid. google.com Greener alternatives focus on developing more sustainable catalytic systems and reaction media. For instance, the use of solid acid catalysts or oxidation with molecular oxygen in supercritical carbon dioxide are being explored as more environmentally friendly approaches. Processes that allow for the recycling of the catalyst and solvent are also crucial for improving the sustainability of the synthesis. google.com

In the reduction of trimellitic acid to this compound, green chemistry principles favor the use of catalytic hydrogenation over stoichiometric reducing agents like lithium aluminum hydride, which generate significant amounts of waste. Heterogeneous catalysts, which can be easily separated and reused, are particularly attractive. Furthermore, the use of water as a solvent, where possible, is a key aspect of green synthesis.

The development of chemoenzymatic routes, as discussed in the previous section, is inherently aligned with the principles of green chemistry. Biocatalysis operates under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents. nih.gov

The synthesis of precursors from renewable resources is another important aspect of green chemistry. While 1,2,4-trimethylbenzene is currently derived from petroleum, research into the production of aromatic compounds from biomass could provide a sustainable source for this key starting material in the future.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Synthetic Step | Conventional Method | Green Chemistry Approach | Environmental Benefits |

| Precursor Synthesis | Methylation/disproportionation of petroleum-derived xylenes. | Synthesis of aromatic precursors from biomass. | Use of renewable feedstocks. |

| Oxidation of 1,2,4-Trimethylbenzene | Heavy metal catalysts (e.g., Co, Mn) in acetic acid. | Use of solid acid catalysts, oxidation in supercritical CO₂, catalyst and solvent recycling. | Reduced use of hazardous materials, waste minimization. |

| Reduction of 1,2,4-Benzenetricarboxylic Acid | Stoichiometric reducing agents (e.g., LiAlH₄). | Catalytic hydrogenation with heterogeneous catalysts, chemoenzymatic reduction. | Higher atom economy, avoidance of hazardous reagents, use of aqueous media. |

Chemical Reactivity and Derivatization Pathways of 1,2,4 Benzenetrimethanol

Reactions Involving Hydroxyl Groups

The three primary hydroxyl (-OH) groups in 1,2,4-Benzenetrimethanol are benzylic, which enhances their reactivity compared to simple primary alcohols. These groups are the primary sites for derivatization through several key reaction types.

The hydroxyl groups of this compound readily undergo esterification with carboxylic acids, acyl halides, or acid anhydrides, typically in the presence of an acid catalyst, to form the corresponding mono-, di-, or tri-esters. This reaction, known as Fischer esterification when reacting with carboxylic acids, is a versatile method for introducing a variety of functional groups. Similarly, etherification can be achieved, for instance, through the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide, forming an ether linkage.

These reactions allow for the systematic modification of the compound's properties, such as solubility, and for the introduction of polymerizable or cross-linking moieties.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Esterification | Acetic Anhydride | 1,2,4-Benzenetriyltris(methylene) triacetate | Acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., Pyridine) |

| Esterification | Benzoyl Chloride | 1,2,4-Benzenetriyltris(methylene) tribenzoate | Base (e.g., Pyridine) |

| Etherification | Methyl Iodide | 1,2,4-Tris(methoxymethyl)benzene | Strong base (e.g., NaH), followed by alkyl halide |

| Etherification | Benzyl (B1604629) Bromide | 1,2,4-Tris(benzyloxymethyl)benzene | Strong base (e.g., NaH), followed by alkyl halide |

The primary benzylic alcohol groups of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the corresponding trialdehyde, 1,2,4-Benzenetricarbaldehyde , can be achieved using mild oxidizing agents that are known to convert primary alcohols to aldehydes without over-oxidation. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable organic solvent are commonly used for such transformations.

Vigorous oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heat, acidic or basic pH) will lead to the complete oxidation of all three hydroxymethyl groups to their corresponding carboxylic acids. This reaction yields Trimellitic acid (1,2,4-Benzenetricarboxylic acid), a commercially significant compound used in the production of plasticizers and polymers. The industrial synthesis of trimellitic acid often involves the oxidation of 1,2,4-trimethylbenzene (B165218), a related starting material.

| Oxidation Product | Type of Oxidizing Agent | Example Reagent |

| 1,2,4-Benzenetricarbaldehyde | Mild | Pyridinium chlorochromate (PCC) |

| Trimellitic acid | Strong | Potassium permanganate (KMnO₄) |

Under acidic conditions and with heating, intramolecular dehydration reactions can occur, particularly between adjacent hydroxymethyl groups. In this compound, the proximate groups at the 1 and 2 positions can undergo cyclization to form a five-membered cyclic ether, a derivative of phthalan. This type of reaction is driven by the formation of a stable heterocyclic ring system. The formation of larger ring systems through cyclization involving the other hydroxyl groups is less favorable.

The hydroxyl groups of this compound can be converted into better leaving groups, facilitating nucleophilic substitution. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively replaces the -OH groups with halogen atoms, yielding 1,2,4-tris(chloromethyl)benzene or 1,2,4-tris(bromomethyl)benzene, respectively. These reactions typically proceed via an Sₙ2 mechanism for primary benzylic alcohols. wikipedia.orgbyjus.com The resulting benzylic halides are highly reactive and serve as versatile intermediates for introducing a wide array of nucleophiles.

| Reagent | Product | Reaction Type |

| Thionyl Chloride (SOCl₂) | 1,2,4-Tris(chloromethyl)benzene | Nucleophilic Substitution |

| Phosphorus Tribromide (PBr₃) | 1,2,4-Tris(bromomethyl)benzene | Nucleophilic Substitution |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents directly onto the ring.

The hydroxymethyl (-CH₂OH) group is a weakly activating, ortho-, para- directing group in electrophilic aromatic substitution reactions. libretexts.orgchemistrytalk.org It activates the ring towards electrophilic attack more than benzene itself because the alkyl chain is weakly electron-donating through an inductive effect. In this compound, the cumulative effect of the three ortho-, para- directing groups determines the regioselectivity of the substitution.

The available positions for substitution are at carbons 3, 5, and 6.

Position 3: This position is ortho to the group at C-2 and meta to the groups at C-1 and C-4.

Position 5: This position is para to the group at C-2 and ortho to the group at C-4.

Position 6: This position is ortho to the group at C-1.

The directing effects of the three groups reinforce each other to strongly activate positions 3, 5, and 6. The group at C-1 directs to position 6 (ortho). The group at C-2 directs to position 3 (ortho) and position 5 (para). The group at C-4 directs to position 5 (ortho). Therefore, electrophilic attack is predicted to occur at these vacant positions. The precise distribution of products in reactions like nitration or halogenation would depend on the specific reaction conditions and the steric hindrance posed by the incoming electrophile and the existing hydroxymethyl groups. Given the cooperative directing effects, substitution at position 5 is highly probable as it is activated by two groups (para to C-2 and ortho to C-4).

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Mixture of 3-, 5-, and 6-nitro-1,2,4-benzenetrimethanol |

| Bromination | Br₂ / FeBr₃ | Mixture of 3-, 5-, and 6-bromo-1,2,4-benzenetrimethanol |

Transition Metal-Catalyzed Coupling Reactions on the Benzene Core

Direct transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, on the unsubstituted benzene core of this compound are challenging. These reactions typically require an aryl halide or triflate as an electrophilic partner, which is absent in the parent molecule. However, modern synthetic methodologies, particularly those involving C–H activation, offer potential pathways for the direct functionalization of the benzene ring.

Advances in C–H functionalization catalysis allow for the construction of carbon-carbon and carbon-heteroatom bonds directly from precursor arenes, enhancing atom economy and reducing the need for pre-functionalized substrates. nih.gov While specific applications to this compound are not extensively documented, the principles of direct arylation could be applied. This approach would involve the palladium-catalyzed coupling of the C–H bonds on the benzene ring with suitable coupling partners. The hydroxymethyl groups, being electron-donating, would activate the ring towards electrophilic palladation and direct substitution to the positions ortho and para to them.

Another potential strategy involves the in situ generation of a directing group from one of the hydroxymethyl moieties to guide the transition metal catalyst to a specific C–H bond, thereby ensuring regioselectivity. The development of catalysts capable of activating the relatively inert C-H bonds of benzene derivatives continues to be an active area of research. nih.govmdpi.com

| Strategy | Description | Potential Outcome | Catalyst System (Example) |

|---|---|---|---|

| Direct C-H Arylation | Direct coupling of a C-H bond on the benzene ring with an aryl halide. The hydroxymethyl groups would influence the regioselectivity. | Formation of a new C-C bond, leading to a biaryl structure. | Palladium acetate (Pd(OAc)2) with a phosphine ligand and a base. |

| Directed C-H Functionalization | Temporary conversion of a hydroxymethyl group into a directing group to guide the catalyst to a specific ortho C-H bond. | Regioselective introduction of various functional groups (alkyl, aryl, etc.) at a specific position. | Ruthenium or Rhodium complexes with a removable directing group. |

| Oxidative Coupling | Coupling of two molecules of this compound via C-H/C-H activation in the presence of an oxidant. | Formation of a biaryl dimer of this compound. | Palladium catalysts with an oxidant like benzoquinone or silver salts. |

Formation of Polymeric and Oligomeric Structures via Condensation

The presence of three reactive hydroxymethyl groups makes this compound an ideal monomer for the synthesis of hyperbranched or cross-linked polymers and oligomers through condensation reactions. Such polymerizations can typically be initiated under acidic conditions.

In an acid-catalyzed self-condensation reaction, protonation of a hydroxyl group followed by the elimination of water generates a stabilized benzylic carbocation. This electrophilic intermediate can then attack the electron-rich aromatic ring of another monomer molecule in an electrophilic aromatic substitution reaction. This process leads to the formation of methylene (B1212753) bridges between the benzene rings, resulting in a highly branched or cross-linked polyphenolic network. This is analogous to the acid-catalyzed polymerization of other benzylic alcohols. allen.inmasterorganicchemistry.com

Alternatively, under certain conditions, intermolecular dehydration between two hydroxymethyl groups can occur, leading to the formation of ether linkages. Given the trifunctionality of the this compound monomer, both methylene and ether bridge formation would contribute to the creation of a complex, three-dimensional polymer architecture. The degree of branching and cross-linking can be controlled by adjusting reaction conditions such as monomer concentration, temperature, and catalyst type. A radical-mediated condensation pathway has also been described for benzylic alcohols, which could lead to C-C bond formation under specific conditions, such as in the presence of potassium tert-butoxide. dtu.dkresearchgate.net

| Reaction Type | Conditions | Linkage Formed | Resulting Structure |

|---|---|---|---|

| Acid-Catalyzed Self-Condensation (Friedel-Crafts type) | Strong acid catalyst (e.g., H2SO4, triflic acid) | Methylene bridges (-CH2-) | Hyperbranched or cross-linked poly(phenylene methylene) network |

| Acid-Catalyzed Etherification | Moderate acid, controlled temperature | Ether bridges (-CH2-O-CH2-) | Hyperbranched polyether network |

| Radical Condensation | Base (e.g., KOtBu), potential radical initiator | Ethane bridges (-CH2-CH2-) or other C-C bonds | Cross-linked polymer with C-C linkages |

Supramolecular Interactions and Self-Assembly Potential

The molecular structure of this compound, featuring three hydroxyl groups appended to a benzene core, provides a rich platform for the formation of intricate supramolecular assemblies governed by non-covalent interactions. Hydrogen bonding is expected to be the dominant force in directing the self-assembly and crystal packing of this molecule. mdpi.com

The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive and robust one-, two-, or three-dimensional hydrogen-bonded networks. The directional nature of these hydrogen bonds is a key tool in crystal engineering for the predictable assembly of molecules in the solid state. researchgate.netmdpi.com Depending on the conformation of the hydroxymethyl groups relative to the benzene ring, various hydrogen bonding motifs, such as chains, sheets, or more complex 3D architectures, can be envisioned.

In addition to the strong O-H···O hydrogen bonds, other weaker non-covalent interactions are likely to play a significant role in stabilizing the supramolecular structures. These include:

O-H···π interactions: The hydroxyl hydrogen atoms can interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

C-H···O interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the hydroxyl groups.

The interplay of these various interactions can lead to the formation of well-defined, ordered structures in both the solid state and, potentially, in solution. The study of such assemblies is crucial for the rational design of new materials with tailored properties.

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl group (-OH) | Hydroxyl group (-OH) | Primary driving force for self-assembly, formation of robust networks. |

| O-H···π Interaction | Hydroxyl group (-OH) | Benzene π-system | Directional interaction influencing molecular packing and orientation. |

| C-H···O Interaction | Aromatic C-H | Hydroxyl oxygen | Secondary interaction contributing to the stability of the overall structure. |

| π-π Stacking | Benzene π-system | Benzene π-system | Stabilizes layered or stacked arrangements of molecules. |

Applications of 1,2,4 Benzenetrimethanol in Advanced Materials Research

Polymer Chemistry: Monomer and Cross-linking Agent

The unique asymmetrical arrangement of the three hydroxyl groups on 1,2,4-benzenetrimethanol offers the potential for creating polymers with specific architectures. These reactive sites can participate in various polymerization reactions, making it a candidate for use as a monomer or a cross-linking agent.

Synthesis of Novel Polyester (B1180765) and Polyether Architectures

Incorporation into Thermosetting Resins and Polyurethane Systems

As a triol, this compound is theoretically a suitable candidate for incorporation into thermosetting resins, such as epoxies or phenolics, where it could function as a cross-linker to enhance network density. Similarly, its hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, suggesting its potential role in polyurethane systems to introduce branching and rigidity. However, specific research findings detailing its performance, reactivity, and the properties of the resulting thermosets or polyurethanes are not extensively documented in scientific publications.

Development of Branched and Hyperbranched Polymers

The AB2-type structure of this compound (if one hydroxyl group is considered chemically distinct from the other two) makes it a potential monomer for the synthesis of branched and hyperbranched polymers. This one-pot approach to creating dendritic structures is of significant interest for applications requiring low viscosity and high functionality. Despite this theoretical potential, detailed studies on the synthesis and characterization of hyperbranched polymers derived specifically from this compound are not widely reported.

Role in Advanced Adhesive Formulations

One of the documented applications for this compound is as a polyol in the creation of rosin (B192284) esters used in adhesive compositions. In this context, it serves as a trihydric alcohol that is esterified with rosin. The resulting rosin ester can then be formulated into hot-melt adhesives. The incorporation of a triol like this compound can influence the properties of the final adhesive, such as its melting point and adhesive strength. google.com A patent describes its potential use alongside other triols for this purpose, highlighting its role in the development of tackifiers for various substrates. google.com

Table 1: Application of this compound in Adhesives

| Application Area | Role of this compound | Resulting Product | Potential Substrates |

|---|---|---|---|

| Hot-Melt Adhesives | Trihydric polyol for esterification of rosin | Rosin ester tackifier | Textile fabric, paper, glass, plastic, metal |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The hydroxyl groups of benzenetrimethanol isomers can act as coordination sites for metal ions, making them potential ligands in the field of coordination chemistry. The spatial arrangement of these groups is critical in determining the structure and properties of the resulting metal complexes.

Ligand Design for Metal Complexation and Coordination Polymers

While there is extensive research on ligands derived from other benzene (B151609) polycarboxylic acids or symmetrically substituted benzenepolyols for creating coordination polymers and metal-organic frameworks (MOFs), specific studies detailing the use of this compound as a primary ligand for metal complexation are scarce. The asymmetrical nature of the 1,2,4-isomer could theoretically lead to coordination polymers with lower symmetry and potentially unique network topologies compared to those formed from its 1,3,5-isomer. However, dedicated research on the synthesis, crystal structure, and properties of coordination polymers or MOFs built using this compound is not prominently featured in the available scientific literature.

Building Block for Porous Crystalline Materials and MOF Architectures

The structure of this compound, featuring three flexible hydroxymethyl (-CH₂OH) groups on a benzene ring, allows it to function as a tritopic organic linker. These alcohol groups can coordinate with metal centers to form the nodes of a framework. Unlike the more commonly used symmetric 1,3,5-substituted linkers, the asymmetric 1,2,4-substitution pattern is expected to produce MOFs with lower symmetry and more complex network topologies. This structural intricacy can lead to unique pore shapes and environments, which are highly desirable for specialized applications in separation and catalysis.

Investigation of Metal-Ligand Interactions and Framework Stability

The stability of a MOF is paramount for its practical application and is largely governed by the strength of the metal-ligand coordination bonds. sciopen.comrsc.org In frameworks constructed from this compound, the interaction would be between the metal ions and the oxygen atoms of the hydroxymethyl groups. The strength of these bonds is influenced by the choice of the metal ion, with higher valence cations generally forming more stable frameworks. nih.gov The flexibility of the methylene (B1212753) bridge in the -CH₂OH groups can influence the framework's dynamic behavior but may also impact its thermal and chemical stability compared to more rigid linkers like carboxylates. mit.edu Strategies to enhance stability could involve using robust metal clusters as secondary building units (SBUs) or post-synthetic modifications to strengthen the framework. rsc.org

Table 1: Comparison of Potential Linker Characteristics for MOF Synthesis

| Feature | Symmetric Linker (e.g., 1,3,5-Benzenetricarboxylate) | Asymmetric Linker (e.g., this compound) |

| Symmetry | High (C3) | Low (C1) |

| Resulting Network | Predictable, high-symmetry topologies (e.g., HKUST-1) | Complex, low-symmetry topologies |

| Pore Structure | Uniform, regular pores | Potentially irregular, specialized pore environments |

| Coordination Group | Rigid (Carboxylate) | Flexible (Hydroxymethyl) |

| Potential Stability | Generally high due to rigid bonds | Dependent on metal choice and framework dynamics |

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high porosity, low density, and structural designability make them promising materials for a wide range of applications. researchgate.netnih.gov

Application as a Linker or Node in COF Synthesis

While the hydroxymethyl groups of this compound are not typically used directly in common COF linkage reactions (like imine or boronic ester formation), the molecule serves as a valuable precursor. researchgate.net It can be chemically modified to introduce reactive functionalities suitable for COF synthesis. For instance, oxidation of the three methanol (B129727) groups would yield 1,2,4-benzenetricarbaldehyde. This aldehyde-functionalized molecule could then act as an asymmetric triangular node, reacting with multitopic amines to form imine-linked 2D or 3D COFs. rsc.org This one-step synthesis approach allows for the construction of highly crystalline frameworks with dual-linkage types, potentially tuning their catalytic activities. rsc.org

Design of Targeted Pore Structures and Functionalities

The rational design of building blocks is key to controlling the pore environment of COFs. nih.gov The use of an asymmetric linker derived from this compound would inherently lead to the formation of non-uniform pore structures. This structural irregularity can be strategically employed to create specific binding sites or chiral environments within the pores. rsc.org Furthermore, post-synthetic modification is a powerful tool to introduce desired functionalities into COFs. nih.gov A framework built from a this compound derivative could be further functionalized to enhance its performance in specific applications.

Tailoring COF Properties for Gas Adsorption, Separation, and Catalysis

The properties of COFs can be precisely tailored for specific tasks by engineering their pore size, shape, and surface chemistry. nih.gov

Gas Adsorption and Separation: A COF constructed with a 1,2,4-substituted linker could possess a unique pore environment suitable for the selective adsorption of gases. The introduction of specific functional groups can create preferential binding sites, enhancing selectivity for separations like CO₂/N₂ or CH₄/N₂. wur.nlmdpi.comrsc.orgnih.gov The tailored pore size is crucial for separating molecules with similar kinetic diameters, such as xylene isomers or benzene/cyclohexane mixtures. nih.govrsc.orgchemrxiv.orgchemrxiv.org

Catalysis: COFs can serve as robust platforms for heterogeneous catalysis. nih.gov The asymmetric pores of a COF derived from this compound could provide shape-selective catalytic pockets. Moreover, the framework can be embedded with catalytically active sites, such as metal nanoparticles or acidic/basic functional groups, to create highly efficient and recyclable catalysts for various organic transformations, including cascade reactions. unt.eduresearchgate.netmdpi.com

Table 2: Potential Applications of COFs Derived from this compound Precursors

| Application Area | Design Strategy | Targeted Property |

| Gas Separation | Introduction of polar functional groups; precise pore size control. | High selectivity for C₂H₂/C₂H₄ or SF₆/N₂. nih.govnih.gov |

| Enantioseparation | Incorporation of chiral moieties derived from the asymmetric core. | Selective separation of racemic drug mixtures. nih.gov |

| Heterogeneous Catalysis | Embedding of metal complexes or acidic/basic sites. | High conversion and size-selectivity in condensation reactions. nih.gov |

| Photocatalysis | Engineering of electron donor-acceptor building blocks. | Efficient visible-light-driven organic transformations. rsc.org |

Dendrimer Synthesis and Dendritic Macromolecules

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov They consist of a central core, repeating branched units, and terminal functional groups. nih.gov

This compound is a suitable candidate to act as the central core for the synthesis of dendrimers. Using a divergent synthesis approach, the three hydroxymethyl groups serve as the initial anchor points from which dendritic wedges, or "dendrons," can be grown outwards. cmu.edu The reaction would proceed generation by generation, with each step adding a new layer of branching units, leading to a rapid increase in the number of terminal groups and molecular weight.

The key feature of using this compound as a core is the resulting asymmetry of the dendrimer. Unlike dendrimers grown from a symmetric core, these macromolecules would have an uneven distribution of their branches, leading to a non-spherical, anisotropic shape. This structural characteristic could be highly advantageous in applications requiring specific spatial arrangements or directional interactions, such as in the development of specialized catalysts, drug delivery vehicles, or self-assembling nanomaterials. sigmaaldrich.commdpi.comchemrxiv.org

Core or Branching Unit in Divergent Dendrimer Preparations

There is no available research to support the use of this compound as a core or branching unit in divergent dendrimer preparations.

Influence of 1,2,4-Substitution Pattern on Dendrimer Topology and Properties

Due to the absence of dendrimers synthesized from a this compound core, there is no information on the influence of this specific substitution pattern on dendrimer topology and properties.

Precursor for Specialty Chemicals and Fine Organic Synthesis

There are no specific examples in the scientific literature of this compound being used as a precursor for the synthesis of specialty chemicals or in fine organic synthesis.

Spectroscopic and Advanced Analytical Characterization of 1,2,4 Benzenetrimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of 1,2,4-benzenetrimethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidaion

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would feature a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring (H-3, H-5, and H-6), constituting an ABC spin system. The chemical shifts of these protons are influenced by the electron-donating hydroxymethyl groups and their relative positions, typically appearing in the range of 7.2-7.5 ppm. illinois.edupitt.eduepfl.chpitt.edu

Three separate singlets are anticipated for the methylene (B1212753) (CH₂) protons of the hydroxymethyl groups, as their positions at C1, C2, and C4 render them chemically inequivalent. These would likely appear between 4.5 and 4.8 ppm. The hydroxyl (OH) protons would also present as three distinct signals, the chemical shifts of which are highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, these hydroxyl protons might appear as triplets due to coupling with the adjacent methylene protons.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. Six signals would be present in the aromatic region (approximately 125-140 ppm), representing the six carbons of the benzene ring. researchgate.net The three carbons bearing the hydroxymethyl substituents (C1, C2, C4) would be shifted further downfield compared to the unsubstituted carbons (C3, C5, C6). Three separate signals for the methylene carbons (CH₂OH) are expected in the aliphatic region, typically around 60-65 ppm. illinois.eduabdn.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | Aromatic CH | 7.2 - 7.5 | - |

| H-5 | Aromatic CH | 7.2 - 7.5 | - |

| H-6 | Aromatic CH | 7.2 - 7.5 | - |

| 1-CH₂ | Methylene | 4.5 - 4.8 | 60 - 65 |

| 2-CH₂ | Methylene | 4.5 - 4.8 | 60 - 65 |

| 4-CH₂ | Methylene | 4.5 - 4.8 | 60 - 65 |

| OH (x3) | Hydroxyl | Variable | - |

| C1, C2, C4 | Substituted Ar-C | - | 135 - 140 |

| C3, C5, C6 | Unsubstituted Ar-C | - | 125 - 130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Regiochemistry

While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are essential for unambiguously establishing the connectivity and regiochemistry of the 1,2,4-substitution pattern. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-5 with H-6), confirming their ortho relationship. It would also show correlations between H-3 and its neighbors if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). libretexts.orgnanalysis.com It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and each methylene proton signal to its respective methylene carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. libretexts.orgresearchgate.net For example, the methylene protons at C1 would show correlations to aromatic carbons C1, C2, and C6. Similarly, the aromatic proton H-3 would show correlations to carbons C1, C2, C4, and C5. These long-range correlations provide unequivocal proof of the 1,2,4-substitution pattern.

Solid-State NMR for Polymer and Framework Characterization

When this compound is used as a monomer or a cross-linking agent in the formation of polymers, resins, or metal-organic frameworks (MOFs), solution-state NMR is often impractical due to the insoluble nature of these materials. Solid-state NMR (ssNMR) becomes the tool of choice for characterizing the structure and dynamics of the benzenetrimethanol unit within the macromolecular assembly. creative-biostructure.comnsf.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid material. researchgate.net These spectra can provide information on the local environment of the benzenetrimethanol moiety, confirm its covalent incorporation into the polymer backbone, and identify different phases or domains within the material. nih.govresearchgate.net Furthermore, ssNMR can be used to study the molecular motion and rigidity of the benzene ring and hydroxymethyl groups within the polymer matrix, which are critical to understanding the material's bulk properties. nsf.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups in this compound. IR and Raman spectroscopy are complementary techniques governed by different selection rules. amazonaws.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected absorptions include:

O-H Stretching: A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

C-H Stretching: Aromatic C-H stretches appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to several medium-to-weak bands in the 1620-1450 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the primary alcohol C-O stretch is expected in the 1050-1000 cm⁻¹ region.

C-H Out-of-Plane Bending: The 1,2,4-trisubstitution pattern gives rise to characteristic strong absorption bands in the 900-800 cm⁻¹ region, which can help confirm the substitution pattern. ias.ac.inresearchgate.nettum.de

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The most prominent feature in the Raman spectrum of this compound would be the strong, sharp band for the symmetric "breathing" mode of the benzene ring, typically observed near 1000 cm⁻¹. ias.ac.inias.ac.in Asymmetric vibrations are generally weaker in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium - Weak | Strong |

| C-O Stretch (Primary Alcohol) | 1050 - 1000 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong | Weak |

| Ring Breathing (Symmetric) | ~1000 | Weak | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. For a molecule with the formula C₉H₁₂O₃, the exact molecular weight is 168.0786 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 168. The fragmentation of benzyl (B1604629) alcohols is well-characterized and often proceeds through the formation of stable benzylic or tropylium-like cations. ucalgary.ca Key fragmentation pathways for this compound would include:

Loss of a Hydroxyl Radical (M-17): Formation of an ion at m/z 151.

Loss of Water (M-18): A common fragmentation for alcohols, leading to an ion at m/z 150. fiveable.me

Loss of a Hydroxymethyl Radical (M-31): Cleavage of a C-C bond between the ring and a methylene group results in an ion at m/z 137. ucalgary.caslideshare.net

Loss of H₂CO (M-30): Loss of formaldehyde (B43269) from the molecular ion or subsequent fragments.

Formation of Phenyl Cations: Further fragmentation can lead to the formation of a phenyl cation at m/z 77. ucalgary.castackexchange.com

The relative abundance of these fragment ions provides a characteristic fingerprint that confirms the molecular structure and the presence of multiple hydroxymethyl groups. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 168 | [C₉H₁₂O₃]⁺˙ (Molecular Ion) | - |

| 151 | [C₉H₁₁O₂]⁺ | •OH |

| 150 | [C₉H₁₀O₂]⁺˙ | H₂O |

| 137 | [C₈H₉O₂]⁺ | •CH₂OH |

| 123 | [C₇H₇O₂]⁺ | •CH₂OH, CH₂O |

| 107 | [C₇H₇O]⁺ | •OH, H₂O, CH₂O |

| 77 | [C₆H₅]⁺ | C₃H₇O₃ |

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of crystalline materials.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide the precise coordinates of every atom in the molecule (excluding hydrogens, typically). mdpi.com The resulting crystal structure would offer unambiguous confirmation of the 1,2,4-substitution pattern and provide precise measurements of bond lengths and angles. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice and detail the intermolecular interactions, particularly the extensive hydrogen-bonding network expected among the three hydroxyl groups.

Powder X-ray Diffraction (PXRD): For polycrystalline or powdered samples, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. aps.org This technique is invaluable for identifying the compound, assessing its purity, and distinguishing between different crystalline forms (polymorphs). When this compound is incorporated into polymers or other materials, PXRD can be used to study the degree of crystallinity and identify the ordered structures that may form within the material. beilstein-journals.org

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, these techniques are vital for assessing its purity after synthesis and for analyzing reaction mixtures containing its derivatives.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for the analysis of aromatic compounds. The choice between them depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. While specific methods for this compound are not prevalent, methods for related isomers like 1,2,4-trimethylbenzene (B165218) (pseudocumene) are well-established and informative. nih.govshimadzu.com For analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A flame ionization detector (FID) is commonly used for hydrocarbon analysis.

Table 2: Illustrative GC Conditions for Analysis of a Related Aromatic Isomer

| Parameter | Condition |

|---|---|

| Analyte | 1,2,4-Trimethylbenzene |

| Column | Non-polar (e.g., OV-1) or polar (e.g., TCEP) capillary column |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 200 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These conditions are illustrative, based on standard methods for analyzing C9 aromatic hydrocarbons, and would require optimization for this compound. gcms.cznist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for compounds that have low volatility or are thermally labile. This compound, with its three polar hydroxyl groups, is a suitable candidate for reverse-phase HPLC. tcichemicals.com In this mode, a polar mobile phase is used with a non-polar stationary phase (e.g., C18). Separation is achieved based on the analyte's polarity. Detection is typically performed using a UV detector, as the benzene ring possesses a strong chromophore. dnacih.com

Methods for analyzing related compounds such as 1,2,4-trimethoxybenzene (B152335) sielc.com or other aromatic mixtures ntu.edu.sg often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water.

Table 3: Typical HPLC Parameters for Purity Analysis of Aromatic Compounds

| Parameter | Condition |

|---|---|

| Analyte | Aromatic compound (e.g., this compound) |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~220 nm or ~254 nm |

| Injection Volume | 10 µL |

Note: These parameters are typical for the analysis of functionalized benzene derivatives and serve as a starting point for method development. sielc.comdistantreader.org

Thermal Analysis (e.g., TGA, DSC) for Thermal Behavior of Derived Materials

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. psu.edu For polymers and other materials derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about their thermal stability, decomposition profile, and phase transitions. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This analysis is used to determine the thermal stability and decomposition temperature of a material. For a polymer derived from this compound, TGA would reveal the temperature at which it begins to degrade and the amount of residual mass left at high temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is used to detect thermal events such as melting, crystallization, and glass transitions. psu.edu For an amorphous or semi-crystalline polymer synthesized using this compound, DSC is essential for determining its glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state.

Table 4: Hypothetical Thermal Properties of a Polymer Derived from this compound

| Analysis Technique | Property Measured | Hypothetical Result | Significance |

|---|---|---|---|

| TGA | Onset of Decomposition (Td) | 350 °C | Indicates the upper temperature limit for the material's use. |

| TGA | Char Yield at 800 °C | 30% | High char yield can correlate with improved fire retardancy. |

| DSC | Glass Transition Temperature (Tg) | 120 °C | Defines the material's operating temperature range and mechanical properties. |

| DSC | Melting Temperature (Tm) | Not observed | Indicates the polymer is likely amorphous. |

Together, TGA and DSC provide a comprehensive thermal profile that is vital for assessing the suitability of derived materials for various applications.

Computational and Theoretical Studies of 1,2,4 Benzenetrimethanol

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the detailed study of molecular structures and properties. scispace.comsuperfri.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

The electronic structure of 1,2,4-benzenetrimethanol is fundamentally based on the aromatic π-system of the benzene (B151609) ring, which is perturbed by the three hydroxymethyl (-CH₂OH) substituents. An analysis of the electronic structure provides critical information about the molecule's reactivity and spectroscopic properties.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. youtube.com For aromatic compounds like benzene, the π-orbitals are key components of the frontier orbitals. libretexts.orgyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com

In this compound, the hydroxymethyl groups, being weakly electron-withdrawing or -donating depending on their conformation, modify the energy and spatial distribution of the benzene ring's π-orbitals. Computational studies would typically reveal that the HOMO has significant contributions from the π-system of the benzene ring, while the LUMO is also a π-type anti-bonding orbital. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Electron Density and Electrostatic Potential: Calculations can generate maps of electron density, highlighting the regions of the molecule that are electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue) would be located around the hydroxyl hydrogens, indicating their electrophilic character and role as hydrogen bond donors. nih.gov

Table 1: Illustrative Frontier Orbital Properties for this compound This table represents typical data that would be generated from DFT calculations; specific values require a dedicated computational study.

| Parameter | Expected Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Indicates chemical reactivity and electronic excitation energy. |

| HOMO Distribution | Primarily on the benzene ring π-system. | Identifies nucleophilic sites for electrophilic attack. |

| LUMO Distribution | Primarily on the benzene ring π-system (anti-bonding). | Identifies electrophilic sites for nucleophilic attack. |

The presence of three flexible hydroxymethyl groups allows this compound to exist in multiple conformations. The relative stability of these conformers is determined by a delicate balance of steric hindrance and non-covalent interactions, particularly intramolecular hydrogen bonds.

Conformational Isomers (Rotamers): Rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds leads to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. Computational methods can systematically explore this surface to identify the most stable conformers and the energy barriers for interconversion between them.

Table 2: Representative Data from a Conformer Analysis of this compound This table is a hypothetical representation of results from a computational conformer search.

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions | Description |

|---|---|---|---|

| Conformer A | 0.00 (Global Minimum) | O-H···O hydrogen bond between groups at C1 and C2. | A stabilized structure where adjacent hydroxyl groups interact. |

| Conformer B | +0.75 | O-H···O hydrogen bond between groups at C2 and C1. | An alternative hydrogen bonding pattern between adjacent groups. |

| Conformer C | +1.50 | No significant intramolecular H-bonds. | A more extended conformation with minimal intramolecular stabilization. |

| Conformer D | +2.10 | C-H···π interaction. | A conformer where a methylene (B1212753) C-H interacts with the benzene ring. |

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a valuable tool for interpreting experimental spectra and confirming molecular structures. researchgate.netdergipark.org.tr

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts. For ¹H and ¹³C NMR spectra of this compound, calculations would predict distinct signals for the non-equivalent aromatic protons and carbons, as well as for the methylene and hydroxyl protons. The predicted shifts are sensitive to the molecular conformation, especially the presence of intramolecular hydrogen bonds, which can significantly affect the chemical environment of the involved nuclei. dergipark.org.tr

IR Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, the predicted IR spectrum would show characteristic bands for O-H stretching (both free and hydrogen-bonded), aromatic and aliphatic C-H stretching, C-O stretching, and aromatic C=C stretching. Comparing the predicted spectrum with experimental data helps in the assignment of vibrational bands. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table exemplifies how theoretical data is compared with experimental results. Actual values are not available from the search results.

| Parameter | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR Shift (ppm) | 7.35 | 7.30 | Aromatic H (e.g., at C5) |

| ¹H NMR Shift (ppm) | 4.65 | 4.62 | Methylene H (-CH₂OH) |

| ¹³C NMR Shift (ppm) | 138.5 | 138.2 | Aromatic C (substituted, e.g., C1) |

| IR Frequency (cm⁻¹) | 3350 (scaled) | 3345 | O-H Stretch (H-bonded) |

| IR Frequency (cm⁻¹) | 2950 (scaled) | 2948 | C-H Stretch (methylene) |

| IR Frequency (cm⁻¹) | 1050 (scaled) | 1048 | C-O Stretch |

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. arxiv.orgyoutube.com

By mapping the potential energy surface, computational studies can trace the lowest energy path a reaction follows from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. youtube.comresearchgate.net

For this compound, mechanistic studies could explore various reactions, such as:

Oxidation: The conversion of one or more hydroxymethyl groups to aldehyde or carboxylic acid functionalities. Calculations would identify the transition states for hydrogen abstraction or hydride transfer steps.

Esterification/Etherification: The reaction of the hydroxyl groups with acids or alkylating agents. Theoretical models can reveal the structure of the tetrahedral intermediates and the transition states for their formation and collapse.

Electrophilic Aromatic Substitution: The substitution of a hydrogen atom on the benzene ring. Calculations would predict the relative stability of the sigma-complex intermediates for substitution at the available positions (C3, C5, C6) and the corresponding transition state energies, thereby explaining the regioselectivity of the reaction.

Many reactions involving the derivatization of this compound would likely employ a catalyst to enhance reaction rates and selectivity. Computational modeling can be used to elucidate the entire catalytic cycle, step by step. mdpi.com

For instance, in a hypothetical acid-catalyzed self-etherification to form a polymer, computational studies would model:

Catalyst Activation: Protonation of a hydroxyl group by the acid catalyst.

Substrate Binding: Interaction of the activated molecule with another monomer.

Key Chemical Transformation: The nucleophilic attack of a hydroxyl group onto the protonated, activated site, leading to the formation of an ether linkage and the elimination of water. This step involves calculating the transition state for the C-O bond formation.

Product Release and Catalyst Regeneration: The deprotonation of the newly formed ether linkage to release the product and regenerate the acidic catalyst.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamics and thermodynamics at the atomic level. For this compound, MD simulations can elucidate its conformational landscape, solvation properties, and aggregation behavior in solution, as well as its structural organization and dynamics in the solid state.

In aqueous solutions, MD simulations can reveal the intricate hydrogen-bonding network formed between the hydroxyl groups of this compound and surrounding water molecules. The orientation and dynamics of these hydrogen bonds are crucial in determining the solubility and local structure of the solvated molecule. Furthermore, simulations can predict the potential for self-aggregation of this compound molecules, driven by a combination of hydrophobic interactions between the benzene rings and hydrogen bonding between the methanol (B129727) arms. The aggregation behavior of aromatic pollutants has been studied using MD simulations, providing a framework for understanding how molecules with aromatic cores interact in solution.

In the solid state, MD simulations can be employed to investigate the crystalline packing of this compound and the dynamics of the molecules within the crystal lattice. These simulations can predict stable crystal structures and help in the interpretation of experimental data from techniques like X-ray diffraction. Of particular interest is the study of molecular motions, such as the rotation of the methanol groups and librational motions of the entire molecule, which can be characterized as a function of temperature. Understanding the solid-state behavior is critical for applications in materials science where the stability and properties of the crystalline form are paramount. The study of glassy dynamics in polyalcohols suggests that the interplay of intermolecular hydrogen bonding and intramolecular flexibility, as is present in this compound, can lead to complex dynamic behaviors.

A typical MD simulation of this compound in an aqueous solution would involve the following parameters:

| Simulation Parameter | Value/Method |

| Force Field | CHARMM or AMBER |

| Water Model | TIP3P or SPC/E |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Non-bonded Cutoff | 12 Å |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

| Simulation Time | >100 ns |

Force Field Development and Parameterization for Larger Systems

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For novel molecules like this compound, specific force field parameters may not be available in standard databases and therefore need to be developed and parameterized. This process is crucial for enabling reliable simulations of larger systems containing this molecule, such as polymers or metal-organic frameworks.

The parameterization of a new molecule for a force field like CHARMM or AMBER typically follows a well-established protocol. rsc.org The process begins by assigning atom types to each atom in the molecule based on its chemical environment. For this compound, this would involve defining atom types for the aromatic carbons, the aliphatic carbons of the methanol groups, the hydroxyl oxygens, and the different types of hydrogen atoms.